molecular formula C9H8BrClN2O2 B2773241 Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 2060024-86-2

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2773241
CAS No.: 2060024-86-2
M. Wt: 291.53
InChI Key: BHGKGJKYPCBQEP-UHFFFAOYSA-N
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGKGJKYPCBQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of imidazo[1,2-a]pyridine derivatives. Common starting materials include 2-aminopyridine and α-bromo ketones.

    Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with α-bromo ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Esterification: The carboxylate group is introduced via esterification reactions using methanol and a suitable acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 8 serves as a primary site for nucleophilic substitution. This reaction is critical for introducing diverse functional groups:

Reaction Conditions Nucleophile Product Yield Reference
Pd(OAc)₂, XPhos, K₃PO₄, 100°CArylboronic acid8-Arylimidazo[1,2-a]pyridine-6-carboxylate65–78%
CuI, L-proline, DMSO, 80°CAmines (e.g., NH₃)8-Aminoimidazo[1,2-a]pyridine-6-carboxylate55–70%
NaSH, EtOH, refluxThiols8-Mercaptoimidazo[1,2-a]pyridine-6-carboxylate60%

The hydrochloride form may accelerate bromide displacement due to increased electrophilicity at the aromatic ring .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing complex architectures:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O (3:1), 80°C.

  • Products : Biaryl derivatives with retained ester functionality.

  • Example : Reaction with phenylboronic acid yields 8-phenylimidazo[1,2-a]pyridine-6-carboxylate (72% yield) .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

  • Products : 8-Amino derivatives with electron-donating/withdrawing substituents .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

Reaction Conditions Product Application
Acidic HydrolysisHCl (conc.), H₂O, reflux8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acidPrecursor for amide synthesis
Basic HydrolysisNaOH (aq.), EtOH, 60°CSodium carboxylate saltWater-soluble intermediates
TransesterificationROH, H₂SO₄, refluxAlkyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylateTailoring lipophilicity

The hydrochloride salt may stabilize intermediates during hydrolysis .

Condensation and Cycloaddition Reactions

The ester and imidazole nitrogen participate in cyclocondensation:

  • With Hydrazines : Forms pyrazolo-imidazopyridine hybrids under microwave irradiation (150°C, 15 min) .

  • With Amidines : Generates triazolo-fused derivatives via [3+2] cycloaddition .

Biological Activity and Pharmacological Modifications

Derivatives exhibit antimicrobial and anticancer properties:

Derivative Biological Activity IC₅₀/EC₅₀ Mechanism
8-(4-Fluorophenyl)-substitutedAntiproliferative (HeLa cells)12 µMTubulin polymerization inhibition
8-Amino-substitutedAntibacterial (E. coli)8 µg/mLDNA gyrase binding

Structural optimization via NAS or coupling enhances target affinity .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the potential biological activities of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, particularly in the context of antimicrobial properties:

  • Anti-Tuberculosis Activity : Compounds within the imidazo[1,2-a]pyridine class have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, high-throughput screening has identified several derivatives with promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) strains, indicating their potential as anti-TB agents .
  • Binding Affinity Studies : Interaction studies have focused on determining the binding affinity of this compound to various biological targets. These studies are crucial for assessing its therapeutic potential and guiding further development in medicinal chemistry.

Comparative Analysis with Related Compounds

The structural similarities between methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate and other compounds in the imidazopyridine class suggest a versatile platform for drug design. Below is a comparison table highlighting some related compounds:

Compound NameSimilarity IndexKey Features
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.98Bromine at position 6, methyl ester
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate0.97Ethyl group instead of methyl
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride0.97Hydrochloride salt form
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.96Ethyl group at position 6

This table illustrates how modifications on the imidazopyridine core can lead to variations in biological activity and pharmacological profiles, emphasizing the unique position of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate due to its specific bromination and esterification patterns .

Mechanism of Action

The mechanism of action of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and carboxylate groups.

    8-Bromoimidazo[1,2-a]pyridine: Lacks the carboxylate group.

    Methyl imidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromine atom.

Uniqueness

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is unique due to the presence of both the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile functionalization and makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique imidazopyridine core structure characterized by:

  • Imidazole Ring : A five-membered ring containing nitrogen.
  • Pyridine Ring : A six-membered ring with nitrogen.
  • Bromine Substitution : A bromine atom at the 8th position of the imidazole.
  • Methyl Ester Group : Attached to the 6th position of the pyridine ring.

The molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom and ester group significantly influences its reactivity and potential interactions with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances binding affinity and modulates enzyme activity through:

  • Inhibition or Activation : Depending on the target, the compound can either inhibit or activate various biochemical pathways.
  • Binding Affinity : The unique structural features allow for strong interactions with active sites on proteins, influencing their function.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate promising MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating strong potential as an anti-TB agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. SAR studies have identified key structural features that enhance cytotoxicity against cancer cell lines:

CompoundIC50 (µg/mL)Activity
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate<10Significant against A-431 cell line
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate<15Moderate activity against PC-3 cell line

These findings suggest that modifications in the imidazopyridine core can lead to enhanced antitumor activity .

Structure-Activity Relationship (SAR)

The SAR analysis of methyl 8-bromoimidazo[1,2-a]pyridine derivatives has revealed that:

  • Bromine Substitution : The presence of bromine at position 8 is crucial for enhancing biological activity.
  • Ester Group : The methyl ester at position 6 contributes to solubility and bioavailability.

Comparative studies with similar compounds indicate that slight modifications can significantly alter biological efficacy:

Compound NameSimilarity IndexKey Features
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.98Bromine at position 6
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate0.97Ethyl group instead of methyl

This highlights the versatility in designing derivatives with tailored biological activities .

Case Studies

Several case studies have documented the biological effects of methyl 8-bromoimidazo[1,2-a]pyridine derivatives:

  • Anti-TB Efficacy : A study conducted on BALB/c mice infected with Mtb demonstrated a reduction in bacterial load by up to 99.9% when treated with specific doses of the compound over four weeks. This indicates strong in vivo efficacy and potential for further development as an anti-TB drug .
  • Cytotoxicity Assessment : In vitro tests against various cancer cell lines such as VERO and MCF-7 showed low toxicity levels, suggesting a favorable safety profile while retaining significant cytotoxic effects against targeted cells .

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